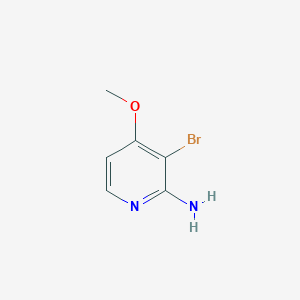

2-Amino-3-bromo-4-methoxypyridine

Description

The exact mass of the compound this compound is 201.97418 g/mol and the complexity rating of the compound is 112. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-methoxypyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c1-10-4-2-3-9-6(8)5(4)7/h2-3H,1H3,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLIMZRCCILEHET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20704598 | |

| Record name | 3-Bromo-4-methoxypyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1232430-92-0 | |

| Record name | 3-Bromo-4-methoxypyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Enduring Significance of Pyridine Scaffolds in Organic Synthesis

The pyridine (B92270) ring, an aromatic heterocycle isoelectronic with benzene, is a cornerstone of organic chemistry. prepchem.com Its presence is ubiquitous, found in essential natural products like vitamins (niacin and pyridoxine), coenzymes, and a vast array of alkaloids. nih.govacs.org This fundamental structure is not only a common solvent and reagent but is also a core component in over 7,000 commercially significant drug molecules. prepchem.com

The significance of the pyridine scaffold is multifaceted. Its nitrogen atom introduces a dipole moment and a site of basicity, influencing the molecule's solubility, polarity, and ability to interact with biological targets. nih.govnih.gov This inherent basicity can improve the water solubility of potentially therapeutic molecules. nih.gov Furthermore, the electronic nature of the pyridine ring makes it susceptible to a variety of chemical transformations. It readily undergoes nucleophilic substitution, particularly at the C-2 and C-4 positions, and while less reactive towards electrophiles than benzene, it can be functionalized at the C-3 position under specific conditions. nih.gov This versatility allows chemists to easily convert simple pyridines into a diverse range of functional derivatives, making them highly sought-after scaffolds in drug design and the synthesis of functional materials. nih.govmdpi.com

The Role of Substituted Pyridines As Versatile Chemical Intermediates

Substituted pyridines are fundamental building blocks that provide chemists with a modular approach to constructing complex molecules. nih.gov The strategic placement of various functional groups—such as amino, halogen, and methoxy (B1213986) groups—on the pyridine (B92270) core creates highly versatile chemical intermediates. These substituents not only influence the reactivity of the pyridine ring itself but also serve as handles for further chemical modification through reactions like cross-coupling, amination, and etherification. clockss.orgorganic-chemistry.org

The development of mild, efficient, and modular methods for synthesizing these substituted pyridines is a major focus of modern organic chemistry. nih.gov Techniques such as palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, have become indispensable for creating carbon-carbon bonds, allowing for the attachment of various aryl or alkyl groups to the pyridine core. sigmaaldrich.comsciforum.net For instance, brominated pyridines are common starting materials in these reactions, where the bromine atom acts as a leaving group. sigmaaldrich.com The ability to regioselectively introduce substituents allows for the precise construction of target molecules with desired electronic and steric properties, a crucial aspect in the development of pharmaceuticals and agrochemicals. clockss.orgchemimpex.com

Research Trajectories for 2 Amino 3 Bromo 4 Methoxypyridine and Its Analogues

Regioselective Bromination Strategies for Methoxy-Substituted Pyridine Derivatives

The introduction of a bromine atom at a specific position on a pyridine ring already bearing a methoxy group is a pivotal step in the synthesis of this compound. The electronic properties of the methoxy group and other substituents on the pyridine ring heavily influence the regiochemical outcome of electrophilic bromination.

Bromination of 2-Amino-3-methylpyridine (B33374) and Analogous Substrates

The bromination of activated pyridine rings, such as those found in aminopyridines and their analogues, serves as a fundamental model for understanding the directing effects of substituents. For instance, the bromination of 2-amino-3-methylpyridine is a known process that can be used to produce 2-amino-5-bromo-3-methylpyridine. chemicalbook.comsigmaaldrich.comnih.gov This highlights the strong activating and directing effect of the amino group, which typically directs electrophilic substitution to the positions ortho and para to itself. In the case of 2-aminopyridine (B139424), bromination often yields a mixture of 2-amino-5-bromopyridine (B118841) and 2-amino-3,5-dibromopyridine. researchgate.net

The reactivity of substituted pyridines towards bromination generally follows the order of activation by the substituent: amino > hydroxy > methoxy. thieme-connect.com Halogenation of these activated pyridines can be achieved using various brominating agents, including molecular bromine in polar protic solvents or N-Bromosuccinimide (NBS). thieme-connect.com

Directed Ortho-Metalation and Halogenation Approaches

Directed ortho-metalation (DoM) offers a powerful and highly regioselective alternative to electrophilic aromatic substitution for the halogenation of pyridines. znaturforsch.combaranlab.org This strategy utilizes a directing metalation group (DMG) on the pyridine ring, which coordinates to a strong base (typically an organolithium reagent like n-BuLi or a lithium amide like LDA) and directs deprotonation to the adjacent ortho position. znaturforsch.combaranlab.org The resulting lithiated intermediate can then be trapped with an electrophilic bromine source, such as Br₂, to install the bromine atom with high precision.

For a precursor to this compound, a methoxy group at the 4-position can serve as a DMG, directing metalation to the 3-position. This approach circumvents the regioselectivity issues often encountered with standard electrophilic bromination of electron-rich pyridine systems. The use of mixed metal bases, such as TMP-zinc or TMP-magnesium reagents, can offer milder reaction conditions and greater functional group tolerance. znaturforsch.com

Influence of Reaction Conditions on Regioselectivity and Yield

The outcome of bromination reactions on substituted pyridines is highly dependent on the specific conditions employed. Key variables include the choice of solvent, brominating agent, temperature, and the nature of the substituents on the ring. thieme-connect.com

Using N-Bromosuccinimide (NBS) is often advantageous for achieving monobromination. For example, the bromination of 2-methoxypyridine (B126380) with NBS in methanol (B129727) can afford 5-bromo-2-methoxypyridine (B44785) with excellent regioselectivity and in nearly quantitative yield, demonstrating the strong directing effect of the methoxy group to its para position. thieme-connect.com The choice of solvent can be critical; for instance, using carbon tetrachloride (CCl₄) as a solvent with two equivalents of NBS can lead to regioselective dibromination of aminopyridines. thieme-connect.com

The table below summarizes the effect of substituents and conditions on the bromination of various activated pyridines.

| Starting Material | Brominating Agent | Solvent | Major Product | Yield | Reference |

| 2-Methoxypyridine | NBS (1 equiv.) | MeOH | 5-Bromo-2-methoxypyridine | ~100% | thieme-connect.com |

| 2,6-Dimethoxypyridine | NBS (1 equiv.) | CH₂Cl₂ | 3-Bromo-2,6-dimethoxypyridine | ~100% | thieme-connect.com |

| 4-Aminopyridine | NBS (1 equiv.) | CH₂Cl₂ | 4-Amino-3-bromopyridine | 65% | thieme-connect.com |

| 2-Aminopyridine | Br₂ | Acetic Acid | 2-Amino-5-bromopyridine & 2-Amino-3,5-dibromopyridine | Variable | researchgate.net |

| 2-Amino-3-methylpyridine | Br₂ | Dichloromethane | 2-Amino-5-bromo-3-methylpyridinium-HBr₃ salt | - | google.com |

Installation of the Amino Group

The introduction of the amino group is the final key transformation to yield the target compound. This is typically achieved by the amination of a suitable brominated pyridine precursor, such as 3-bromo-4-methoxypyridine.

Amination Reactions of Brominated Pyridine Precursors

Classic methods for the amination of halopyridines include nucleophilic aromatic substitution (SNAr) reactions. These reactions often require harsh conditions, such as using sodium amide in liquid ammonia (B1221849) (a Chichibabin-type reaction). For example, the amination of 3-bromo-4-ethoxypyridine (B1611126) with potassium amide in liquid ammonia has been studied, though it can lead to isomeric products. researchgate.net

More recent developments have led to milder and more selective methods. An environmentally benign approach involves a base-promoted selective amination of polyhalogenated pyridines using water as a solvent. acs.org This method can achieve high selectivity for the amination at the 2-position of 2-bromopyridine (B144113) derivatives, even in the presence of other halogen substituents. acs.org

Catalytic Amination Methods, e.g., Buchwald-Hartwig Arylamination

The Buchwald-Hartwig amination has become one of the most powerful and versatile methods for the formation of carbon-nitrogen bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine is highly efficient for the synthesis of aryl amines, including aminopyridines. nih.govlibretexts.org

The reaction is broadly applicable and tolerates a wide range of functional groups. For the synthesis of a primary amine like this compound, an ammonia equivalent would be used in the coupling with the corresponding brominated precursor. The choice of palladium catalyst, phosphine (B1218219) ligand, and base is crucial for the success of the reaction. wikipedia.orgresearchgate.net Various generations of catalyst systems have been developed to improve efficiency and expand the substrate scope, allowing for the coupling of even volatile amines under practical conditions. nih.govresearchgate.net

The general catalytic cycle involves the oxidative addition of the bromopyridine to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to yield the aminopyridine product and regenerate the Pd(0) catalyst. libretexts.org

The table below outlines typical conditions for the Buchwald-Hartwig amination.

| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield | Reference |

| 2-Bromopyridines | Volatile Amines | Pd(OAc)₂ | dppp | NaOtBu | Toluene | 80 | 55-98% | researchgate.net |

| Aryl Halides | Various Amines | Pd(0) or Pd(II) source | Electron-rich phosphines (e.g., BINAP, XPhos) | NaOtBu, K₂CO₃ | Toluene, Dioxane | RT - 110 | Good to Excellent | wikipedia.orglibretexts.org |

| 2-Bromopyridines | Secondary Amines | Pd(OAc)₂ | - | NaOtBu | Water | 100 | Moderate to Excellent | acs.org |

Methoxy Group Introduction and Manipulation

The introduction and manipulation of the methoxy group are critical steps in the synthesis of this compound. Various methods have been developed to achieve this transformation efficiently.

Nucleophilic Aromatic Substitution with Methoxide (B1231860)

Nucleophilic aromatic substitution (SNA_r) is a fundamental reaction for introducing a methoxy group onto a pyridine ring. This reaction typically involves the displacement of a halide or other suitable leaving group by a methoxide ion. stackexchange.comyoutube.com The reactivity of the pyridine ring towards nucleophilic attack is enhanced by the electron-withdrawing nature of the nitrogen atom, particularly at the 2- and 4-positions. stackexchange.comyoutube.com

For instance, the synthesis of 6-bromo-2-methoxy-3-aminopyridine has been achieved through the nucleophilic aromatic substitution of 2,6-dibromo-3-aminopyridine with sodium methoxide. nih.gov The reaction proceeds because the positions ortho and para to the ring nitrogen are highly electron-deficient and thus activated for nucleophilic attack. youtube.com The stability of the anionic intermediate, where the negative charge can be delocalized onto the electronegative nitrogen atom, is a key factor driving the reaction at these positions. stackexchange.comvaia.com

The choice of solvent can significantly influence the reaction rate. For example, the reaction of halopyridines with methoxide ions is much faster in dimethyl sulphoxide (DMSO) compared to methanol, although the rate is sensitive to the concentration of methanol in DMSO. rsc.org

Derivatization of Hydroxypyridine Intermediates

An alternative approach to introducing a methoxy group is through the derivatization of a hydroxypyridine intermediate. This two-step process involves the initial formation of a hydroxypyridine, followed by methylation.

One patented method describes the preparation of 2-bromo-3-methoxypyridine (B21398) starting from 3-hydroxypyridine (B118123). The first step involves the bromination of 3-hydroxypyridine to yield 2-bromo-3-hydroxypyridine. google.com This intermediate is then methylated to afford the final product. google.com Similarly, a four-step synthesis of 2-amino-5-hydroxypyridine (B112774) has been reported, which involves the methoxylation of a brominated precursor with sodium methylate, followed by other transformations. researchgate.net

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of pyridine derivatives is a growing area of research, aiming to develop more environmentally friendly and sustainable processes. researchgate.netbiosynce.com

Solvent Selection and Reaction Efficiency

The choice of solvent is a critical aspect of green synthesis. The use of greener solvents, such as water or ethanol, is encouraged to minimize the environmental impact of chemical processes. researchgate.netresearchgate.net For example, the synthesis of polysubstituted pyridines has been successfully carried out in aqueous media. researchgate.net Some pyridine derivatives can be used in biphasic systems, allowing for easy separation and recycling of the solvent, which aligns with green chemistry principles by reducing energy-intensive distillation steps. biosynce.com

Reaction efficiency is another key principle of green chemistry. High-yielding reactions that minimize the formation of byproducts are preferred. vcu.edu The development of one-pot multicomponent reactions is a powerful strategy for improving efficiency, as it reduces the number of synthetic steps and purification procedures. nih.govnih.gov

Catalyst-Free and Microwave-Assisted Syntheses

Catalyst-free reactions offer a significant advantage in terms of green chemistry by eliminating the need for potentially toxic and expensive catalysts. nih.govresearchgate.net Several catalyst-free, three-component reactions for the synthesis of substituted pyridines have been reported. nih.govresearchgate.net

Microwave-assisted synthesis has emerged as a valuable tool in green chemistry, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. mdpi.comacs.orgthieme-connect.com This technique has been successfully applied to the synthesis of various pyridine derivatives, including 2-aminopyridines and their precursors. nih.govacs.orgrsc.orgnih.gov The use of microwave irradiation can accelerate reaction rates and, in some cases, enable reactions to proceed under solvent-free conditions, further enhancing the green credentials of the synthesis. nih.gov

Large-Scale and Industrial Synthesis Considerations

The transition from laboratory-scale synthesis to large-scale industrial production presents several challenges. vcu.edu Cost-effectiveness, process safety, and the ability to produce high yields of pure products are paramount in an industrial setting. vcu.edu The synthesis of pyridines on a large scale is often achieved through cyclocondensation reactions. youtube.com

For instance, the Chichibabin pyridine synthesis, which involves the condensation of aldehydes or ketones with ammonia over a catalyst, is a predominant industrial route. researchgate.net However, conventional methods for producing substituted pyridines can suffer from low yields and the formation of difficult-to-separate byproducts, which increases production costs. vcu.edu

To address these challenges, novel and highly efficient manufacturing processes are being developed. One such advancement involves the use of a dehydrating agent to improve the synthesis of halo-substituted nicotinonitriles, leading to a significant increase in yield and a reduction in production costs. vcu.edu This improved process can be adapted for both batch and continuous flow reactors, offering flexibility for commercial-scale manufacturing. vcu.edu The development of such streamlined and efficient synthetic routes is crucial for the cost-effective production of this compound and other important pyridine derivatives.

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom on the pyridine ring is susceptible to displacement by various nucleophiles, a classic example of nucleophilic aromatic substitution. This reactivity is fundamental to the derivatization of the this compound core.

Reactions with Amines and Thiols

The reaction of this compound with amines and thiols can lead to the formation of new carbon-nitrogen and carbon-sulfur bonds, respectively. While specific studies on this compound are not extensively detailed in the provided results, the general principles of nucleophilic aromatic substitution on bromo-pyridines suggest that these reactions are feasible. For instance, the reaction of similar halo-substituted nitropyridines with amines has been reported. clockss.orgresearchgate.net In these cases, the halogen is displaced by the amine nucleophile. clockss.orgresearchgate.net The lone pair of electrons on the nitrogen of the amine attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion. chemguide.co.uk This process can sometimes be influenced by the solvent and base used, and in some cases, unexpected rearrangements like nitro-group migration have been observed in related systems. clockss.orgresearchgate.net

| Reactant | Nucleophile | Product | Reaction Type |

| This compound | Amine (R-NH2) | 2-Amino-3-(alkyl/aryl)amino-4-methoxypyridine | Nucleophilic Aromatic Substitution |

| This compound | Thiol (R-SH) | 2-Amino-3-(alkyl/aryl)thio-4-methoxypyridine | Nucleophilic Aromatic Substitution |

Chemo- and Site-Selective Functionalization

The presence of multiple reactive sites in this compound—the amino group, the bromo substituent, and the pyridine ring itself—raises the importance of chemo- and site-selective reactions. nih.govnih.gov Achieving selectivity allows for the targeted modification of one specific site without affecting the others. While the search results provide general information on site-selective functionalization in the context of proteins and peptides, the direct application to this specific compound requires inference. nih.govnih.govresearchgate.net The reactivity of the different sites can be modulated by carefully choosing reaction conditions, such as the catalyst, solvent, and temperature. For example, the amino group could potentially be protected to direct reactions specifically to the bromine center.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis, particularly with palladium, has become a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for such reactions due to the presence of the bromine atom.

Suzuki-Miyaura Cross-Coupling for Carbon-Carbon Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a powerful method for creating carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. mychemblog.commdpi.comlibretexts.org This reaction is widely used to synthesize biaryls, styrenes, and polyolefins. mychemblog.com For this compound, this would involve coupling with a boronic acid or a boronic ester. mychemblog.comnih.gov

The general mechanism involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl bromide (this compound) to form a palladium(II) complex. libretexts.org

Transmetalation: The organoboron compound transfers its organic group to the palladium(II) complex. libretexts.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the final product. libretexts.org

An example of this reaction would be the coupling of this compound with phenylboronic acid to yield 2-Amino-4-methoxy-3-phenylpyridine. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields and can be tailored for specific substrates. mdpi.comscirp.org

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| This compound | Aryl/Vinyl Boronic Acid | Pd Catalyst (e.g., Pd(PPh3)4), Base | 2-Amino-3-(aryl/vinyl)-4-methoxypyridine |

| This compound | 2-Thienylboronic acid | Not specified | 2-Amino-3-bromo-4-(2-thienyl)pyridine nih.gov |

Palladium-Catalyzed Arylation and Cyanation Reactions

Beyond Suzuki coupling, palladium catalysts can facilitate other important transformations. Palladium-catalyzed arylation reactions, for instance, can introduce various aryl groups at the 3-position of the pyridine ring.

Palladium-catalyzed cyanation is another significant transformation, converting aryl halides into aryl nitriles. nih.govrsc.org This reaction provides a route to valuable synthetic intermediates. nih.gov The use of non-toxic cyanide sources like K4[Fe(CN)6]·3H2O with palladacycle catalysts has been shown to be effective for the cyanation of various (hetero)aryl halides. nih.gov This methodology could likely be applied to this compound to produce 2-Amino-3-cyano-4-methoxypyridine. The reaction often requires a palladium precursor, a ligand, and a cyanide source. nih.gov

| Reaction Type | Reactant | Reagent | Catalyst System | Product |

| Arylation | This compound | Arylating Agent | Palladium Catalyst/Ligand | 2-Amino-3-aryl-4-methoxypyridine |

| Cyanation | This compound | Cyanide Source (e.g., K4[Fe(CN)6]) | Palladium Catalyst (e.g., Palladacycle) | 2-Amino-3-cyano-4-methoxypyridine |

Buchwald-Hartwig Amination for Related Precursors

The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgrug.nlorganic-chemistry.org While directly aminating the 3-position of this compound might be challenging due to the existing amino group, this reaction is highly relevant for the synthesis of precursors or analogues. For example, a related di-substituted pyridine could be selectively aminated at one position using this methodology. The reaction typically employs a palladium catalyst with a bulky, electron-rich phosphine ligand and a strong base. researchgate.net The choice of ligand is critical and has evolved over several "generations" of catalysts to accommodate a wide range of substrates and reaction conditions. wikipedia.org

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| Aryl Halide (precursor) | Amine | Pd Catalyst, Ligand (e.g., XPhos), Base | Aryl Amine |

| 2-Bromopyridines | Volatile Amines | Pd2(dba)3, Ligand 6 | Secondary/Tertiary Aminopyridines researchgate.net |

Stille and Negishi Coupling Analogs

The presence of a bromo substituent on the pyridine ring of this compound makes it a suitable substrate for palladium-catalyzed cross-coupling reactions like the Stille and Negishi couplings. These reactions are powerful tools for forming carbon-carbon bonds.

In a Stille coupling , an organotin compound is coupled with an organic halide or pseudohalide. wikipedia.org The general mechanism involves the oxidative addition of the halide to a palladium(0) catalyst, followed by transmetalation with the organotin reagent and subsequent reductive elimination to yield the coupled product. wikipedia.orglibretexts.org While specific examples detailing the Stille coupling of this compound are not prevalent in the searched literature, the reactivity of similar bromo-pyridinyl compounds suggests its utility. For instance, the Stille reaction is widely used with various organic electrophiles, including vinyl halides. wikipedia.org The reactivity of the C-Br bond is generally higher than that of C-Cl but similar to C-OTf (triflate) in these couplings. nih.gov The choice of catalyst and reaction conditions can be crucial; for example, a combination of Pd(dba)₂ and PPh₃ can be used to generate the active Pd(PPh₃)₄ catalyst in situ. nih.gov

The Negishi coupling offers an alternative C-C bond-forming strategy, employing an organozinc reagent. This method has been successfully applied to the alkylation of halogenated tryptophans, demonstrating its utility in functionalizing bromo-substituted aromatic systems. d-nb.info A mild, palladium-catalyzed Negishi cross-coupling can be used for the direct alkylation of bromoindoles. d-nb.info This suggests that this compound could similarly be functionalized by generating an organozinc derivative or by coupling it with various organozinc reagents.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. masterorganicchemistry.comyoutube.com The reaction proceeds through a two-step mechanism: attack of the electrophile by the aromatic pi system to form a carbocation intermediate (a sigma complex or benzenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.comlibretexts.org The substituents on the aromatic ring significantly influence the rate and regioselectivity of the reaction.

For this compound, the amino (-NH₂) and methoxy (-OCH₃) groups are activating, electron-donating groups, while the bromo (-Br) group is a deactivating but ortho-, para-directing group. The powerful activating and directing effects of the amino and methoxy groups would likely dominate, directing incoming electrophiles to the positions ortho and para to them. Given the existing substitution pattern, the C5 position is the most probable site for electrophilic attack.

Common EAS reactions include:

Halogenation: Introduction of a halogen (e.g., Br₂, FeBr₃ catalyst). youtube.com

Nitration: Introduction of a nitro group (-NO₂) using nitric acid and sulfuric acid. masterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. libretexts.org

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively. libretexts.org

Reactions Involving the Amino and Methoxy Functional Groups

Acylation and Other Derivatizations of the Amino Group

The amino group of this compound is nucleophilic and can readily undergo various derivatization reactions. A common transformation is acylation , the reaction with an acylating agent like an acid chloride or anhydride (B1165640) to form an amide. For example, the related compound 2-amino-3-bromopyridine can be used to synthesize 2-acylamido-3-bromopyridines. sigmaaldrich.com This reaction often serves as a protecting strategy for the amino group or to introduce new functionalities.

Oxidation and Reduction Pathways

The pyridine ring is generally difficult to reduce under mild conditions. clockss.org However, powerful reducing agents or specific catalytic systems can achieve this transformation. For instance, pyridine can be reduced to piperidine (B6355638) using samarium diiodide in the presence of water. clockss.org The substituents on the pyridine ring can influence the outcome of such reductions. In some cases, functional groups like amino or chloro groups can be eliminated during the reduction process with SmI₂-H₂O. clockss.org

Oxidation of the pyridine ring is also possible, though the presence of the electron-donating amino and methoxy groups might make the ring more susceptible to oxidation under certain conditions. A patent describes a process where a 2-amino-4-methylpyridine (B118599) derivative undergoes oxidation to form a pyridine carboxylic acid after protection of the amino group. google.com

Rearrangement Reactions, e.g., Smiles Rearrangement for Related Compounds

While no specific instances of the Smiles rearrangement involving this compound were found in the provided search results, this type of intramolecular nucleophilic aromatic substitution is a known process for appropriately substituted aromatic systems. The general mechanism involves the attack of a nucleophile from a side chain onto an activated aromatic ring, leading to the displacement of a leaving group.

A related transformation mentioned in a patent for the synthesis of 2-amino-4-bromopyridine (B18318) is a DPPA (diphenylphosphoryl azide) rearrangement. google.com This suggests that under certain conditions, rearrangement pathways can be accessed for aminopyridine derivatives.

Photochemical and Electrochemical Reactivity

The photochemical and electrochemical behavior of this compound is not extensively detailed in the available literature. However, the general reactivity of pyridine derivatives can provide some insights. Pyridine and its derivatives can undergo photochemical reactions, often involving excitation of the n-π* or π-π* transitions. The presence of bromo, amino, and methoxy substituents would be expected to influence the photophysical and photochemical properties.

Electrochemical studies on similar compounds could reveal potential for electro-oxidation of the amino or methoxy groups or electro-reduction of the bromo substituent or the pyridine ring itself.

2 Amino 3 Bromo 4 Methoxypyridine As a Key Building Block in Advanced Organic Synthesis

Construction of Complex Heterocyclic Systems

The strategic placement of reactive sites on the 2-Amino-3-bromo-4-methoxypyridine scaffold makes it a prime candidate for the synthesis of intricate heterocyclic systems. The amino group can participate in cyclization reactions to form fused rings, while the bromo group provides a handle for carbon-carbon and carbon-heteroatom bond formation, enabling the assembly of multi-ring structures.

The 2-amino-pyridine moiety is a well-established precursor for the synthesis of fused bicyclic systems such as pyridopyrimidines. These structures are typically formed through condensation and cyclization reactions. For instance, the amino group of an aminopyridine can react with α,β-unsaturated ketones or their equivalents to build a new pyrimidine (B1678525) ring fused to the original pyridine (B92270) core.

While specific examples detailing the use of this compound in these reactions are not extensively documented, the synthesis of related structures highlights the potential of this approach. For example, various 2-amino-4-aryl-6-pyridopyrimidines have been synthesized and evaluated for their biological activities. The general synthetic strategy often involves the reaction of a substituted aminopyridine with a suitable diketone or chalcone, leading to the formation of the fused pyrimidine ring. The presence of the bromo and methoxy (B1213986) groups on the this compound backbone would result in a final fused product with these substituents, offering further points for diversification.

Similarly, the synthesis of 3,4-dihydropyrido[4,3-d]pyrimidin-2-ones, another class of fused pyridine derivatives, demonstrates the utility of this scaffold in creating potent enzyme inhibitors. These syntheses underscore the role of the aminopyridine moiety as a foundational element for constructing complex, biologically relevant heterocyclic systems.

Bipyridine and terpyridine scaffolds are crucial ligands in coordination chemistry and have applications in materials science, catalysis, and photophysics. The synthesis of these molecules often relies on cross-coupling reactions, where a halogenated pyridine is coupled with another pyridine unit.

The bromine atom at the 3-position of this compound makes it an excellent substrate for such transformations, particularly for palladium-catalyzed cross-coupling reactions like the Suzuki or Stille coupling. By reacting this compound with a suitable pyridine-boronic acid or stannane (B1208499) derivative, a bipyridine scaffold can be readily assembled. While direct literature examples for this specific transformation are scarce, the synthesis of 2-methoxypyridine (B126380) derivatives containing a 4-pyridyl group at a different position has been reported, showcasing the feasibility of coupling pyridine rings to form more complex systems. The amino and methoxy groups would remain on the final bipyridine product, influencing its electronic properties and coordination behavior.

Rational Design of Scaffolds for Potential Bioactive Molecules

The inherent structural features of this compound make it an attractive starting point for the rational design of molecules with potential therapeutic applications. The substituted pyridine core is a common motif in many bioactive compounds, and the functional groups of this specific building block allow for its incorporation into a variety of medicinal chemistry scaffolds.

The p38α mitogen-activated protein (MAP) kinase is a significant target in the development of anti-inflammatory drugs. A variety of heterocyclic compounds based on pyridine scaffolds have been identified as potent inhibitors of this enzyme. Research has shown that pyridinylquinoxalines and pyridinylpyridopyrazines can exhibit strong p38α MAP kinase inhibition, with potencies in the nanomolar range. The introduction of an amino group to the pyridine ring of these structures was found to be critical for achieving high inhibitory activity. This highlights the potential of this compound as a key intermediate for such inhibitors, where the amino group serves as a crucial pharmacophoric element.

Furthermore, p38 inhibitors based on 3,4-dihydropyrido[4,3-d]pyrimidin-2-one platforms have been synthesized and explored. These fused systems, which can be derived from functionalized aminopyridines, demonstrate good p38 inhibition.

| Inhibitor Scaffold | Target | Reported Potency (IC₅₀) |

| Pyridinylquinoxaline Derivative (6f) | p38α MAP Kinase | 81 nM |

| Pyrido[2,3-b]pyrazine Derivative (9e) | p38α MAP Kinase | 38 nM |

This table presents data on related inhibitor scaffolds to illustrate the potential of aminopyridine-based structures.

There is currently no readily available information in the searched literature detailing the use of this compound as a precursor for inhibitors of the CCR9 receptor.

Substituted aminopyridines are a cornerstone in the design of novel anticancer and anti-inflammatory agents. The aminopyridine moiety can be found in various compounds that exhibit significant antiproliferative effects. For example, a series of novel 2-amino-4-aryl-6-pyridopyrimidines and their N-alkyl bromide derivatives were synthesized and showed promising anticancer activity against several cancer cell lines, including Hep3B, A549, and MCF7. These compounds were found to induce cell rounding and cytoplasmic blebbing, characteristic features of apoptosis. The synthesis of such molecules from a starting material like this compound would embed its core structure into a larger, biologically active framework.

The potential for developing anti-inflammatory drugs is also significant. Structurally related compounds like 3-Amino-6-bromo-4-methylpyridine have been utilized as intermediates in the development of novel anti-inflammatory agents. The functional groups on these aminopyridine building blocks provide the necessary reactivity to construct more complex molecules designed to interact with inflammatory targets.

| Compound Class | Cell Lines Tested | Observed Biological Effect |

| 2-Amino-4-aryl-6-pyridopyrimidines | HCT116, MCF7, HeLa, A549, C6, HT29 | High anti-proliferative activity |

| Amino Acid Conjugates of Aminopyridine | Various Cancer Cell Lines | Potential as lead compounds for new anticancer drugs |

This table showcases the anticancer potential of related aminopyridine derivatives.

The development of chiral drugs is a major focus in the pharmaceutical industry, as enantiomers of a drug can have vastly different biological activities. Aminopyridine scaffolds are valuable in the synthesis of chiral molecules. One strategy involves introducing a chiral residue to the aminopyridine core. For instance, new N-substituted-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives have been synthesized where a chiral amine was introduced. In these cases, the (R)-enantiomers displayed greater antimicrobial potency than their (S)-counterparts, demonstrating the importance of stereochemistry.

The amino group of this compound could similarly be used as an anchor point for attaching chiral auxiliaries or for participating in stereoselective reactions. This would allow for the synthesis of enantiomerically pure compounds, where the pyridine core acts as a central scaffold. The synthesis of artificial chiral α-amino acids featuring complex heterocyclic cores further illustrates the utility of such building blocks in creating novel chiral molecules with potential applications in bio- and medicinal chemistry.

Solid-Phase Synthesis Applications

The unique structural characteristics of this compound, featuring multiple reactive sites, make it a promising candidate for solid-phase synthesis (SPS). While direct literature specifically detailing the solid-phase application of this exact compound is limited, its functional groups suggest its utility in the synthesis of complex heterocyclic structures, such as pyridopyrimidines, on a solid support. The principles of solid-phase organic synthesis (SPOS) can be applied to this building block to facilitate the efficient construction of diverse molecular libraries.

In a hypothetical solid-phase synthesis, the amino group of this compound could be anchored to a suitable resin, such as a Wang or Rink amide resin. This immobilization would allow for subsequent chemical transformations to be carried out on the pyridine ring in a controlled, stepwise manner. The bromine atom at the 3-position and the methoxy group at the 4-position offer handles for a variety of chemical modifications.

For instance, the bromine atom can serve as a point for diversification through palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings. These reactions would enable the introduction of a wide array of aryl, heteroaryl, or alkyl groups at this position. The amino group, once released from the solid support, could then participate in cyclization reactions to form fused heterocyclic systems. This approach aligns with methodologies used for the solid-phase synthesis of various nitrogen-containing heterocycles. mdpi.com

The following table outlines a potential reaction sequence for the solid-phase synthesis of a pyridopyrimidine library starting from this compound.

| Step | Reaction | Reagents and Conditions | Purpose |

| 1 | Resin Loading | This compound, suitable resin (e.g., Wang resin), coupling agent (e.g., DIC/DMAP) | Immobilization of the building block onto the solid support. |

| 2 | Diversification | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base | Introduction of diversity at the 3-position via Suzuki coupling. |

| 3 | Acylation | Carboxylic acid, coupling agent (e.g., HATU, HOBt) | Modification of the amino group. |

| 4 | Cyclization/Cleavage | Strong acid (e.g., TFA) | Cleavage from the resin and concomitant cyclization to form the pyridopyrimidine core. |

This solid-phase strategy offers several advantages over traditional solution-phase synthesis, including simplified purification procedures (filtration and washing of the resin), the ability to drive reactions to completion using excess reagents, and the potential for automation.

Combinatorial Chemistry Approaches for Derivative Libraries

The structural framework of this compound is well-suited for the generation of combinatorial libraries of novel compounds for high-throughput screening in drug discovery. google.com The presence of three distinct functional groups—the amino, bromo, and methoxy groups—provides multiple points for diversification, allowing for the systematic exploration of chemical space around the pyridine core.

Combinatorial approaches utilizing 2-aminopyridine (B139424) scaffolds have been successfully employed to generate libraries of bioactive molecules. google.com These strategies often involve parallel synthesis techniques where a common core is reacted with a diverse set of building blocks to produce a large number of related compounds.

A combinatorial library based on this compound could be designed to explore structure-activity relationships (SAR) for a particular biological target. For example, a library could be constructed by varying the substituents at the 2-, 3-, and 4-positions of the pyridine ring.

The following table illustrates a possible combinatorial matrix for the synthesis of a derivative library from this compound.

| Position | Reaction Type | Example Building Blocks (R¹, R², R³) |

| 2-Amino (R¹) | Acylation, Sulfonylation, Alkylation | - Diverse carboxylic acids- Various sulfonyl chlorides- Different alkyl halides |

| 3-Bromo (R²) | Suzuki Coupling, Sonogashira Coupling | - Arylboronic acids- Heteroarylboronic acids- Terminal alkynes |

| 4-Methoxy (R³) | Nucleophilic Aromatic Substitution (following activation) | - Amines- Thiols- Alcohols |

By systematically combining different building blocks at each of these positions, a large and diverse library of compounds can be rapidly synthesized. For instance, reacting the core molecule with 10 different acylating agents, 10 different boronic acids, and 10 different nucleophiles could theoretically generate a library of 1,000 unique compounds.

The "split-and-pool" synthesis strategy is a powerful combinatorial method that could be applied here. nih.gov In this approach, the solid-phase resin is divided into portions, each reacted with a different building block. The portions are then pooled, mixed, and split again for the next reaction step. This process allows for the exponential generation of a vast number of compounds. The identity of the compound on each bead can be determined using encoding technologies. nih.govresearchgate.net The resulting libraries can then be screened for biological activity, and the "hit" compounds can be identified and resynthesized on a larger scale for further investigation. The amenability of 2-aminopyridine derivatives to such combinatorial syntheses underscores their value in modern medicinal chemistry. rsc.org

Computational and Theoretical Investigations of 2 Amino 3 Bromo 4 Methoxypyridine

Quantum Chemical Calculations of Molecular Structure and Geometry

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms in a molecule.

Density Functional Theory (DFT) is a robust computational method used to determine the optimized, lowest-energy structure of a molecule. This process involves complex calculations to model the electron density and ascertain the most stable geometric arrangement. For compounds like 2-Amino-3-bromo-4-methoxypyridine, DFT optimization would provide a foundational understanding of its molecular shape. However, specific DFT optimization studies for this compound are not available in published literature.

Following a DFT optimization, a detailed analysis of the molecule's geometric parameters can be performed. This includes the precise measurement of bond lengths (the distance between two bonded atoms), bond angles (the angle formed by three connected atoms), and torsional or dihedral angles (the rotational angle between planes through two sets of three atoms). This data is critical for a definitive structural characterization. Regrettably, there are no published reports containing tables of calculated bond lengths and angles for this compound.

Electronic Structure Analysis

The analysis of a molecule's electronic structure elucidates its reactivity, kinetic stability, and the distribution of charge.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests a more reactive molecule. While this is a standard computational analysis, specific calculations detailing the HOMO and LUMO energies and the corresponding energy gap for this compound have not been reported.

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. It identifies electron-rich regions (potential sites for electrophilic attack) and electron-deficient regions (potential sites for nucleophilic attack). This visual tool is invaluable for predicting intermolecular interactions. No specific MEP maps or detailed charge distribution analyses for this compound are available.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density, which are all crucial for understanding molecular stability. This advanced analysis has not been publicly documented for this compound.

Spectroscopic Property Simulations

No published data were found on the simulation of spectroscopic properties for this compound.

Vibrational Frequency Calculations for FT-IR and FT-Raman Spectra

There are no available studies that report the calculated vibrational frequencies for the Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectra of this compound. Such calculations are typically performed to assign vibrational modes and to compare theoretical data with experimental spectra. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Information regarding the theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts for this compound is not present in the reviewed literature. These predictions are valuable for confirming molecular structures and understanding the electronic environment of the nuclei. nih.govresearchgate.net

UV-Vis Absorption Spectra Simulation via Time-Dependent DFT (TD-DFT)

No studies detailing the simulation of the UV-Vis absorption spectrum of this compound using Time-Dependent DFT (TD-DFT) were identified. This type of simulation is used to predict electronic transitions and to interpret experimental UV-Vis spectra. nih.govresearchgate.net

Reactivity Descriptors and Global Reactivity Parameters

There is no available research that calculates or discusses the reactivity descriptors and global reactivity parameters for this compound.

Electrophilicity Index, Chemical Hardness, and Softness

Calculated values for the electrophilicity index, chemical hardness, and chemical softness of this compound are not reported in the scientific literature. These parameters are derived from the energies of the frontier molecular orbitals (HOMO and LUMO) and provide insights into the molecule's reactivity. nih.gov

Fukui Functions for Reactive Site Prediction

No analyses using Fukui functions to predict the reactive sites of this compound have been published. Fukui functions are employed in computational chemistry to identify the atoms in a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. nih.govnih.gov

Non-Linear Optical (NLO) Properties Calculations

Non-linear optical (NLO) materials are at the forefront of photonics and optoelectronics, with applications in optical signal processing and laser technology. Computational methods, particularly DFT, are instrumental in predicting the NLO properties of novel organic molecules. For this compound, these calculations would focus on determining its hyperpolarizability, a key indicator of NLO activity.

Theoretical calculations for similar pyridine (B92270) derivatives often use the B3LYP functional with a basis set like 6-31G(d) to optimize the molecular geometry. nih.gov The dipole moment (μ) and the first-order hyperpolarizability (β) are then calculated. A high value of β suggests that the molecule could be a good candidate for NLO applications. nih.gov The intramolecular charge transfer, analyzed through the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap, plays a crucial role in determining the NLO response. nih.gov A smaller HOMO-LUMO gap generally correlates with higher NLO activity.

To provide a more realistic model, these calculations can be performed both in the gas phase and in the presence of solvents using models like the integral equation formalism-polarized continuum model (IEF-PCM). nih.gov The results from such studies would indicate the potential of this compound as an NLO material.

Table 1: Illustrative NLO Properties of a Pyridine Derivative (Calculated via DFT)

| Parameter | Value | Unit |

|---|---|---|

| Dipole Moment (μ) | 5.4 | Debye |

| First Hyperpolarizability (β) | 8.2 x 10⁻³⁰ | esu |

| HOMO Energy | -6.1 | eV |

| LUMO Energy | -2.3 | eV |

| HOMO-LUMO Gap (ΔE) | 3.8 | eV |

Note: This table is illustrative and based on typical values for similar organic molecules.

Thermodynamic Property Calculations at Various Temperatures

DFT calculations are also employed to predict the thermodynamic properties of this compound, such as heat capacity (C), entropy (S), and enthalpy (H). These properties are calculated from the vibrational frequencies obtained through theoretical analysis. Studies on related heterocyclic compounds have shown that these properties are temperature-dependent. niscair.res.in

The calculations are typically performed using a DFT method like B3LYP with a suitable basis set. The relationships between these thermodynamic functions and temperature can reveal the thermal stability and reactivity of the molecule. For instance, an increase in heat capacity with temperature is a common observation. Such data is vital for understanding the behavior of the compound under different processing and application conditions.

Table 2: Illustrative Thermodynamic Properties of a Pyridine Derivative at Different Temperatures (Calculated via DFT)

| Temperature (K) | Entropy (S) (J/mol·K) | Heat Capacity (Cv) (J/mol·K) | Enthalpy (H) (kJ/mol) |

|---|---|---|---|

| 100 | 250.5 | 85.2 | 8.1 |

| 200 | 320.8 | 135.6 | 19.5 |

| 298.15 | 380.2 | 180.4 | 35.7 |

| 400 | 435.1 | 220.9 | 57.3 |

| 500 | 485.3 | 255.7 | 81.2 |

Note: This table is for illustrative purposes and demonstrates the expected trends for similar molecules.

Molecular Docking Studies for Theoretical Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug discovery to screen for potential drug candidates by predicting their binding affinity and mode of interaction with a biological target, such as a protein or enzyme. nih.gov

For this compound, molecular docking studies would involve selecting a relevant biological target. Given the prevalence of pyridine moieties in pharmacologically active compounds, potential targets could include kinases, bromodomains, or various receptors. nih.govmdpi.com The docking process would place the molecule into the binding site of the target protein and calculate a scoring function to estimate the binding affinity. Lower binding energy values typically indicate a more stable and potentially more potent interaction. d-nb.info These studies can also reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein, guiding further optimization of the molecule's structure.

Table 3: Illustrative Molecular Docking Results for a Ligand with a Target Protein

| Ligand | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| This compound | Example Kinase (e.g., 1HCK) | -7.5 | LYS78, GLU91, ASP145 |

| This compound | Example Bromodomain (e.g., 5IBN) | -6.8 | ASN140, TYR97, PRO82 |

Note: This table is illustrative. The target proteins and results are examples of what a docking study might reveal.

Computational Prediction of Reactivity Pathways and Mechanisms

Computational chemistry can predict the reactivity of a molecule by analyzing its electronic structure. Properties derived from the frontier molecular orbitals (HOMO and LUMO) are particularly insightful. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy of these orbitals and their distribution across the molecule can identify reactive sites. nih.gov

For this compound, a Molecular Electrostatic Potential (MEP) map could be generated to visualize the electron density and predict sites for electrophilic and nucleophilic attack. nih.gov Regions of negative potential (typically around the nitrogen and oxygen atoms) are susceptible to electrophilic attack, while regions of positive potential are prone to nucleophilic attack.

Furthermore, global reactivity descriptors such as electronegativity, hardness, and softness can be calculated to provide a quantitative measure of the molecule's reactivity and stability. analis.com.my These computational analyses are invaluable for understanding the chemical behavior of the compound and for designing synthetic pathways. For instance, the analysis might suggest that the amino group is a likely site for electrophilic substitution, while the carbon atom bonded to the bromine might be susceptible to nucleophilic substitution.

Table 4: List of Compound Names

| Compound Name |

|---|

| This compound |

| 2-amino-4-chlorobenzonitrile |

| 3-bromo-2-Hydroxypyridine |

| 4-(2-amino-3, 5- dibromophenyl)-6-(4-substitutedphenyl) pyrimidin-2-amine |

| 4-amino-3-methoxypyridine |

| 4-nitropyridine N-oxide |

| Guanidine hydrochloride |

| Pyridine |

| Sorafenib |

| TAK-285 |

Structure Reactivity and Structure Property Relationships of 2 Amino 3 Bromo 4 Methoxypyridine Derivatives

Influence of Substituents on Pyridine (B92270) Ring Reactivity

The reactivity of the pyridine ring in 2-amino-3-bromo-4-methoxypyridine is a composite of the effects of its three distinct substituents. The pyridine ring itself is electron-deficient compared to benzene, due to the electronegative nitrogen atom. This generally makes it less reactive towards electrophilic substitution and more susceptible to nucleophilic attack.

The substituents modulate this inherent reactivity:

Amino Group (-NH₂): Located at the C-2 position, the amino group is a powerful electron-donating group (EDG) through resonance (+R effect), which significantly increases the electron density of the pyridine ring, particularly at the ortho and para positions (C3, C5, and the nitrogen atom). This activating effect can facilitate electrophilic substitution, despite the ring's intrinsic electron deficiency. However, its -I (inductive) effect is electron-withdrawing.

Methoxy (B1213986) Group (-OCH₃): Positioned at C-4, the methoxy group is also a strong electron-donating group via resonance (+R effect) and electron-withdrawing through induction (-I effect). Its +R effect further enriches the electron density of the ring, reinforcing the activation provided by the amino group.

Bromo Group (-Br): The bromine at C-3 is an electron-withdrawing group (EWG) primarily through its strong inductive effect (-I effect), which deactivates the ring towards electrophilic attack. Its resonance effect (+R) is weak. The bromine atom itself, however, serves as a crucial handle for cross-coupling reactions.

Collectively, the powerful electron-donating effects of the 2-amino and 4-methoxy groups overcome the deactivating inductive effect of the 3-bromo substituent, rendering the ring more activated towards certain reactions than an unsubstituted pyridine. However, the reactivity is lower than in aminopyridines without halogen substituents. For example, studies on other aminopyridines have shown that electron-withdrawing groups on the ring can hinder certain reactions. thieme-connect.com The primary site of reactivity for synthetic transformations is typically the carbon-bromine bond, which readily participates in metal-catalyzed cross-coupling reactions. nih.gov

Regiochemical Control in Functionalization Reactions

The arrangement of substituents on this compound provides strong regiochemical control in functionalization reactions.

Metal-Catalyzed Cross-Coupling: The C-3 bromine is the most prominent site for functionalization. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, selectively target the C-Br bond. wikipedia.orgorganic-chemistry.org This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the C-3 position with high precision. Studies on analogous 5-bromo-2-methylpyridin-3-amine (B1289001) have demonstrated efficient Suzuki coupling with various arylboronic acids. nih.govmdpi.com The reaction proceeds via oxidative addition of the palladium catalyst to the C-Br bond, which is the most labile site for such reactions on the molecule.

Electrophilic Substitution: While the ring is activated, electrophilic substitution is complex. The directing effects of the -NH₂ and -OCH₃ groups would favor substitution at C-5, the only unsubstituted position ortho/para to them. However, the steric bulk of the adjacent C-4 methoxy and C-3 bromo groups, along with the deactivating effect of the bromine, may hinder attack at this position.

Lithiation and Directed ortho-Metalation (DoM): The 2-amino group can direct lithiation to the C-3 position. However, this position is already occupied by bromine. Pivaloylamino-protected pyridines are known to direct lithiation to the ortho position. acs.org In this case, protection of the amino group could potentially direct metalation to the C-3 position, leading to a bromo-lithio intermediate, or less likely, to the C-5 position, though this is sterically more hindered.

Nucleophilic Substitution: Direct nucleophilic aromatic substitution (SNAr) of the bromine is unlikely under standard conditions due to the high electron density of the ring, endowed by the amino and methoxy groups. Such reactions on pyridine rings typically require strong electron-withdrawing groups (like -NO₂) and/or harsh conditions. The formation of pyridyne intermediates is a possibility under strongly basic conditions, but regioselectivity can be poor. nih.gov

Electronic and Steric Effects of Amino, Bromo, and Methoxy Groups

The reactivity and regioselectivity are direct consequences of the electronic and steric properties of each substituent. The electronic effects can be separated into inductive (through-bond polarization) and resonance (pi-system delocalization) components.

Electronic Effects: The 2-amino and 4-methoxy groups are strong resonance donors (+R), pushing electron density into the ring and activating it. Their inductive effects (-I) are weaker. The 3-bromo group is strongly inductively withdrawing (-I) but only a weak resonance donor (+R). The net effect is a pyridine ring that is electron-rich, particularly at the C-5 position and the ring nitrogen, but with a polarized C-Br bond that is susceptible to reagents like palladium catalysts.

Steric Effects: The positioning of substituents introduces significant steric hindrance. The 2-amino and 3-bromo groups flank the pyridine nitrogen, potentially hindering its ability to act as a Lewis base or to coordinate with bulky metal catalysts. thieme-connect.com Similarly, any reaction at the C-5 position would be sterically impeded by the adjacent C-4 methoxy group. In studies of 2,6-disubstituted pyridines, even methyl groups can significantly lower the formation constants of metal complexes due to steric hindrance. rsc.org This steric crowding can influence reaction rates and, in some cases, the stability of intermediates and products.

Table 1: Summary of Substituent Effects on the Pyridine Ring This table provides a qualitative summary of the electronic and steric properties of the substituents on this compound.

| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+R) | Net Electronic Effect | Steric Hindrance |

| Amino (-NH₂) | C-2 | Weakly Withdrawing | Strongly Donating | Activating | Moderate |

| Bromo (-Br) | C-3 | Strongly Withdrawing | Weakly Donating | Deactivating | Moderate |

| Methoxy (-OCH₃) | C-4 | Weakly Withdrawing | Strongly Donating | Activating | Low-Moderate |

Correlations between Computational Descriptors and Experimental Reactivity

While specific experimental data for this compound is limited, computational chemistry offers powerful tools to predict its reactivity. Density Functional Theory (DFT) calculations on analogous molecules, such as other substituted aminopyridines, provide insight into how electronic structure correlates with experimental outcomes. tandfonline.comniscpr.res.inresearchgate.net

Key computational descriptors include:

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution across the molecule. It would likely show a region of high negative potential (red/yellow) around the pyridine nitrogen, confirming it as the most probable site for protonation or Lewis acid coordination. The area around the hydrogen atoms of the amino group would show positive potential (blue), indicating them as hydrogen bond donors.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy indicates the propensity to donate electrons (nucleophilicity), while the LUMO energy indicates the ability to accept electrons (electrophilicity). For electrophilic attack, the reaction would likely occur at the atom with the largest HOMO coefficient. For this molecule, that is predicted to be C-5. The LUMO is likely distributed over the pyridine ring, with a significant coefficient on the C-3 carbon, indicating its susceptibility to nucleophilic attack, particularly in the context of palladium-catalyzed reactions where the metal center interacts with this site.

Calculated Atomic Charges (e.g., Mulliken Charges): These calculations quantify the electron density at each atom. They would confirm the electron-withdrawing nature of the bromine atom, resulting in a partial positive charge on the C-3 carbon relative to other ring carbons, making the C-Br bond highly polarized and a prime target for oxidative addition.

Table 2: Representative Correlation of Computational Descriptors with Predicted Reactivity This table illustrates how theoretical data for a molecule like this compound would correlate with its expected chemical behavior, based on principles from studies on similar compounds. niscpr.res.inresearchgate.net

| Computational Descriptor | Predicted Feature | Experimental Correlation |

| MEP Minimum | Highest negative potential at Pyridine Nitrogen | Preferred site for protonation and Lewis acid coordination. |

| HOMO Lobe | Largest coefficient on C-5 | Most likely site for electrophilic attack. |

| LUMO Lobe | Large coefficient on C-3 | Susceptible site for metal-catalyzed oxidative addition. |

| Calculated Bond Length | C-Br bond is relatively long and weak | The C-Br bond is the most reactive site for cross-coupling reactions. |

| Calculated Atomic Charge | C-3 is more positive than other ring carbons | Polarization of the C-Br bond facilitates its cleavage. |

Compound Index

Future Research Directions and Emerging Applications

Development of Novel and Sustainable Synthetic Routes

The synthesis of 2-Amino-3-bromo-4-methoxypyridine is not widely documented, presenting an opportunity for the development of novel and efficient synthetic pathways. A plausible strategy involves the regioselective bromination of the precursor, 2-amino-4-methoxypyridine (B134910). The synthesis of 2-amino-4-methoxypyridine itself can be achieved via routes such as the nucleophilic substitution of 2-amino-4-chloropyridine (B16104) with sodium methoxide (B1231860). guidechem.com Once the precursor is obtained, literature suggests that halogen atoms can be introduced into the pyridine (B92270) ring, often at the para-position relative to the amino group. guidechem.com However, the combined directing effects of the C2-amino and C4-methoxy groups would need to be carefully controlled to achieve selective bromination at the C3 position.

Future research will likely focus on "green chemistry" principles to improve the efficiency and environmental footprint of the synthesis. rasayanjournal.co.in Key areas for exploration include:

Multicomponent Reactions (MCRs): MCRs, which combine three or more reactants in a single step, offer a streamlined approach to building molecular complexity. nih.gov Designing an MCR that assembles the substituted pyridine core in one pot would represent a significant advancement over traditional multi-step syntheses.

Catalyst- and Solvent-Free Conditions: The use of thermal reactions or alternative energy sources like microwave or infrared irradiation can eliminate the need for hazardous solvents and expensive catalysts. rsc.orgrsc.orgscielo.org.mx Synthesizing steroidal 3-cyano-2-aminopyridines has been successfully established under solvent-free conditions, suggesting this approach is viable for related heterocyclic systems. nih.gov

Flow Chemistry: Continuous flow reactors can offer superior control over reaction parameters such as temperature and mixing, potentially improving yield and selectivity while enhancing safety for highly exothermic reactions like bromination.

A proposed synthetic pathway could involve the initial synthesis of 2-amino-4-methoxypyridine followed by a carefully optimized, regioselective bromination step, potentially using advanced methods to improve sustainability and control.

Exploration of New Catalytic Transformations

The bromine atom at the C3 position of this compound serves as a versatile handle for a wide array of catalytic cross-coupling reactions. This allows for the molecule to be used as a scaffold, enabling the introduction of diverse chemical functionalities to build libraries of complex molecules.

Future research in this area will likely concentrate on applying modern catalytic methods, such as:

Palladium-Catalyzed Cross-Coupling: This is a cornerstone of modern organic synthesis.

C-N Coupling (Buchwald-Hartwig Amination): Research has demonstrated the effective Pd-catalyzed amination of unprotected 3-halo-2-aminopyridines with various primary and secondary amines using specialized phosphine (B1218219) ligands like RuPhos and BrettPhos. nih.gov Applying these conditions to this compound could generate novel N³-substituted 2,3-diaminopyridine (B105623) derivatives. The primary challenge in these reactions is the potential for the substrate's own amino groups to coordinate with the palladium catalyst, which can inhibit the reaction. nih.gov

C-C Coupling (Suzuki and Sonogashira Reactions): The Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes is a known transformation, providing a direct route to alkynylated aminopyridines. scirp.org Similarly, Suzuki coupling could be employed to introduce aryl or vinyl groups at the C3 position, significantly expanding the structural diversity of accessible derivatives.

Copper-Catalyzed Reactions: Copper catalysts are often a cheaper and more sustainable alternative to palladium for certain cross-coupling reactions.

C-H Activation: While the C-Br bond is the most obvious reaction site, transition metal-catalyzed C-H activation offers a powerful, atom-economical strategy for further functionalization. rsc.org The pyridine nitrogen can act as a directing group to facilitate selective C-H bond functionalization at other positions on the ring or on N-aryl substituents. rsc.orgrsc.org

These catalytic transformations would convert this compound from a simple heterocycle into a valuable building block for creating more elaborate molecular architectures.

Expansion of Applications in Materials Science

The unique electronic properties conferred by the amino and methoxy (B1213986) substituents, combined with the synthetic flexibility of the bromo group, make this compound a promising candidate for applications in materials science.

Emerging areas of application could include:

Organic Light-Emitting Diodes (OLEDs): Pyridine and its derivatives are integral components of materials used in OLEDs. nih.govresearchgate.netresearchgate.net They can be incorporated into hole-transporting materials (HTMs), electron-transporting materials (ETMs), or emissive molecules themselves. The electron-rich nature of this compound suggests it could serve as a core for a donor-acceptor type molecule. The bromo-substituent provides a reactive site for coupling to other chromophores, such as pyrene (B120774) or carbazole, to tune the material's HOMO/LUMO energy levels and emission color. nih.govnih.gov

Luminescent Probes: Multisubstituted aminopyridines can exhibit interesting fluorescent properties. nih.gov By catalytically replacing the bromine with a suitable fluorophore or a group that modulates the emission properties, derivatives could be developed for use as sensors or biological imaging agents.

Crystal Engineering: Halogen bonding is a significant non-covalent interaction that can be used to control the solid-state packing of molecules. mdpi.com The bromine atom on the pyridine ring can act as a halogen bond donor, influencing the crystal architecture and potentially the bulk properties of the material, such as luminescence. mdpi.com Research into the co-crystallization of this compound with other molecules could lead to new materials with tailored solid-state structures and properties.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the behavior of molecules before engaging in extensive experimental work. nih.govrsc.org For this compound, computational modeling can provide critical insights. nih.gov

Key applications of computational modeling include:

Predicting Reactivity and Selectivity: Calculations can determine the electron density distribution and map the Molecular Electrostatic Potential (MEP). researchgate.net This helps predict the most likely sites for electrophilic or nucleophilic attack, guiding synthetic strategies for further functionalization and predicting the regioselectivity of reactions. imperial.ac.uk

Simulating Spectroscopic Data: DFT and Time-Dependent DFT (TD-DFT) can calculate theoretical IR, Raman, NMR, and UV-Vis spectra. arkat-usa.org These predicted spectra can be compared with experimental data to confirm the structure of newly synthesized compounds.

Investigating Reaction Mechanisms: The energy profiles of potential reaction pathways, including the structures of transition states and intermediates, can be modeled. nih.gov This is invaluable for understanding and optimizing catalytic cycles, such as the Pd-catalyzed cross-coupling reactions discussed previously.

Calculating Electronic Properties: For materials science applications, computational tools can predict key parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the band gap, and molecular polarizability. arkat-usa.org These calculations can screen potential derivatives for their suitability in electronic devices like OLEDs, prioritizing the synthesis of the most promising candidates.

Synergistic Experimental and Theoretical Approaches in Research and Development

The most rapid and insightful progress in the study of this compound and its derivatives will come from a close integration of experimental and computational efforts. nih.gov This synergistic approach creates a feedback loop where theory guides experimentation, and experimental results refine the theoretical models.

Examples of this synergy include:

Guided Synthesis: Computational models can predict the most stable tautomer or conformer of the molecule and identify the most reactive sites. researchgate.net This information allows synthetic chemists to select the most promising reaction conditions to achieve a desired outcome, saving time and resources. The experimental results then serve to validate and improve the predictive power of the computational model. nih.gov

Rational Materials Design: TD-DFT can predict the photophysical properties (e.g., emission wavelength, quantum yield) of a series of virtual derivatives created by modifying the core structure of this compound. researchgate.net Experimentalists can then focus their efforts on synthesizing the molecules that are computationally predicted to have the most desirable properties for a specific application, such as deep-red emission for OLEDs. researchgate.net

Structural Elucidation: While experimental techniques like X-ray crystallography provide definitive structural data, they can be time-consuming. nih.gov DFT calculations can quickly provide an accurate, optimized molecular geometry. arkat-usa.org When experimental and theoretical structures are compared, it provides a deeper understanding of the intermolecular forces, such as hydrogen and halogen bonding, that govern the crystal packing and solid-state properties of the material. mdpi.com

By combining predictive modeling with targeted synthesis and characterization, the exploration of this compound can be accelerated, unlocking its full potential in various fields of chemistry and materials science.

Q & A

Q. What are the established synthetic routes for 2-amino-3-bromo-4-methoxypyridine, and how can intermediates be characterized?

Synthesis typically involves bromination and functional group substitution. For example, bromination of 2-amino-4-methoxypyridine using reagents like NBS (N-bromosuccinimide) or Br₂ in controlled conditions yields the target compound. Key intermediates (e.g., 5-bromo-2-methoxypyridin-3-amine) can be characterized via:

Q. What analytical techniques are critical for confirming the structure of this compound?

Q. How does steric hindrance from the methoxy group influence reactivity in cross-coupling reactions?

The methoxy group at the 4-position directs electrophilic substitution to the 3- or 5-positions due to steric and electronic effects. For Suzuki-Miyaura coupling, the bromine at the 3-position is more reactive than halogenated analogs lacking methoxy groups. Optimize using:

- Pd catalysts (e.g., Pd(PPh₃)₄) with mild bases (K₂CO₃) in THF/water .

- DFT calculations to predict electron density at reactive sites .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) guide the design of derivatives with enhanced bioactivity?

Density-functional theory (DFT) evaluates electronic properties and reaction pathways: